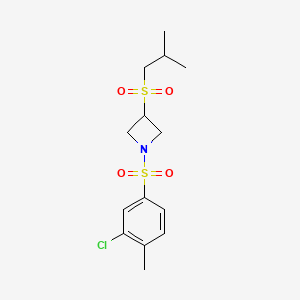

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a complex organic compound. It contains a 3-chloro-4-methylphenyl group and an isobutyl group, both attached to a sulfonyl group, which is then attached to an azetidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the azetidine ring. The 3-chloro-4-methylphenyl and isobutyl groups would likely have significant effects on the compound’s overall shape and properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl groups and the azetidine ring. The sulfonyl groups are typically quite reactive, while the azetidine ring can participate in a variety of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Aplicaciones Científicas De Investigación

Reactivity and Derivative Synthesis

- Azetidinones, closely related to 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine, exhibit significant reactivity, leading to various derivatives through chemical treatments. For instance, the treatment of 3-methyl-4-arylthio-2-azetidinones with hexamethylphosphoramide results in acrylonitrile derivatives. Oxidation of these compounds can yield sulfoxide and sulfone derivatives (Hirai, Matsuda, & Kishida, 1973).

Synthesis of Novel Derivatives

- A study describes the synthesis of structurally novel 1,3-disubstituted azetidine derivatives. This process involves condensation of an azetidine building block with sulfonylated carbamic acid methyl ester, followed by quenching the imidoyl chloride with amines. This method allows the creation of diverse derivatives by substituting different core structure elements (Kharul et al., 2008).

Antimicrobial and Antitubercular Activities

- Research on azetidinone analogues, including structures similar to 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine, indicates their potential as antimicrobial and antitubercular agents. A series of these compounds have been tested for their effectiveness against bacterial, fungal strains, and mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Antibody Development for Sulfonamide Antibiotics

- A study on the development of broad specificity antibodies for sulfonamide antibiotics reveals the potential of related compounds in medical applications. These antibodies, capable of detecting a range of sulfonamide antibiotic congeners, were used to develop a sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples (Adrián et al., 2009).

Inhibition Studies

- Certain azetidine derivatives exhibit inhibitory activities against enzymes such as carbonic anhydrase. These compounds, including arenesulfonyl-2-imidazolidinones, show promise as inhibitors with micromolar inhibition constants against human isoforms of the enzyme (Abdel-Aziz et al., 2015).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4S2/c1-10(2)9-21(17,18)13-7-16(8-13)22(19,20)12-5-4-11(3)14(15)6-12/h4-6,10,13H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRJTUZRWDGYEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2567856.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2567858.png)

![13-{[3-(Morpholin-4-yl)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2567859.png)

![5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2567861.png)

![2-Methoxy-1-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2567868.png)

![3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2567870.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2567876.png)

![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B2567877.png)